Cas no 1781713-07-2 (3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde)
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde
- Z2733040759
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- Inchi: 1S/C7H6BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h3-4H,1-2H2
- InChI Key: ACQBFUHLMZOSOZ-UHFFFAOYSA-N
- SMILES: BrC1C(C=O)=C(C2CC2)ON=1
Computed Properties
- Exact Mass: 214.95819 g/mol
- Monoisotopic Mass: 214.95819 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.1
- Molecular Weight: 216.03
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6733159-0.05g |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 0.05g |
$226.0 | 2023-07-10 | |
| Enamine | EN300-6733159-0.1g |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 0.1g |
$337.0 | 2023-07-10 | |
| Enamine | EN300-6733159-0.25g |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 0.25g |
$481.0 | 2023-07-10 | |
| Enamine | EN300-6733159-0.5g |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 0.5g |
$758.0 | 2023-07-10 | |
| Enamine | EN300-6733159-1.0g |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 1.0g |
$971.0 | 2023-07-10 | |
| Enamine | EN300-6733159-2.5g |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 2.5g |
$1903.0 | 2023-07-10 | |
| Enamine | EN300-6733159-5.0g |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 5.0g |
$2816.0 | 2023-07-10 | |
| Enamine | EN300-6733159-10.0g |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 10.0g |
$4176.0 | 2023-07-10 | |
| Aaron | AR028NOJ-50mg |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 50mg |
$336.00 | 2025-02-17 | |
| Aaron | AR028NOJ-100mg |
3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde |
1781713-07-2 | 95% | 100mg |
$489.00 | 2025-02-17 |
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde
Comprehensive Overview of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde (CAS No. 1781713-07-2)
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde (CAS No. 1781713-07-2) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This oxazole derivative features a unique combination of functional groups, including a bromine substituent, a cyclopropyl ring, and an aldehyde moiety, making it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, where its structural framework could contribute to the development of novel therapeutics targeting infectious diseases and metabolic disorders.
The compound's molecular formula and structural features have been extensively characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. Its reactivity profile allows for selective modifications, enabling chemists to explore diverse synthetic pathways. Recent studies highlight its utility in cross-coupling reactions, a topic frequently searched in academic and industrial chemistry forums. The presence of the bromo group facilitates palladium-catalyzed couplings, while the aldehyde functionality offers opportunities for nucleophilic additions or reductive aminations.
In the context of green chemistry trends, 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde has been investigated for its compatibility with sustainable solvents and catalysts. This aligns with growing user searches for eco-friendly synthesis methods and reduced waste generation in organic chemistry. Computational modeling studies, another hot topic in AI-driven research, predict its potential as a ligand in catalytic systems or as a scaffold for bioactive molecule design.
From a commercial perspective, the compound's supply chain and storage stability are frequently queried by procurement specialists. Proper handling under inert atmospheres is recommended due to the sensitivity of the aldehyde group to oxidation. Analytical methods for purity assessment, such as HPLC and GC-MS, are also widely discussed in quality control forums.
The patent landscape reveals increasing interest in this compound, particularly in applications related to crop protection chemicals and pharmaceutical intermediates. Its structure-activity relationships are being explored in virtual screening libraries, addressing another common search theme in computational drug discovery. As regulatory requirements evolve, documentation of its safety data and degradation pathways remains an active area of investigation.
In material science applications, the π-conjugated system of the oxazole ring has prompted studies into its potential for organic electronic materials. This intersects with popular searches about flexible electronics and optoelectronic devices. The compound's crystallographic data, when available, could provide insights into molecular packing arrangements relevant to charge transport properties.
For synthetic chemists, detailed reaction optimization protocols involving this compound are highly sought after in professional networks. Parameters such as temperature effects on regioselectivity and solvent choices for yield improvement are frequently discussed technical challenges. Recent literature also examines its behavior under continuous flow conditions, addressing industry demand for scalable processes.
The compound's spectral database entries and reference standards availability are critical for analytical laboratories, as evidenced by frequent queries in spectroscopy communities. Its distinct UV-Vis absorption characteristics and vibrational modes make it useful for method development and instrument calibration.
Emerging research directions include exploring the biological activity of derivatives synthesized from this aldehyde precursor. Preliminary screenings against enzyme targets have shown promising results, though comprehensive pharmacokinetic studies are still needed. This aligns with persistent user interest in structure-based drug design strategies across scientific search engines.
As the scientific community continues to investigate 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde, its role in advancing medicinal chemistry and material innovation becomes increasingly apparent. The compound exemplifies how carefully designed heterocyclic architectures can address multiple contemporary research challenges while meeting industrial needs for specialty chemicals with precise functionality.
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